molecular formula C11H11F3N2O B13226601 1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one

1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13226601
M. Wt: 244.21 g/mol
InChI Key: GKMDYWDXNPTOEE-UHFFFAOYSA-N
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Description

1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one is a complex organic compound characterized by the presence of a trifluoromethyl group and a tetrahydroquinoline moiety

Preparation Methods

The synthesis of 1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroquinoline ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoroacetic acid or its derivatives under controlled conditions to introduce the trifluoromethyl group into the molecule.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Synthetic Preparation and Core Reactivity

The compound’s synthesis involves multistep processes, including cyclization and functionalization. Key steps from validated protocols include:

StepReagents/ConditionsOutcomeReference
1B(C₆F₅)₃, TMSOTf, toluene, 80°CFriedel-Crafts alkylation and cyclization to form tetrahydroquinoline core
2Trifluoroacetic anhydrideIntroduction of trifluoroethanone group

The amino group at the 3-position and electron-deficient trifluoroethanone moiety drive subsequent transformations.

Amino Group Reactions

The primary amine undergoes typical nucleophilic reactions:

  • Acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form amides.

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imines under mild conditions.

Trifluoroethanone Reactivity

The ketone’s electrophilicity is enhanced by the trifluoromethyl group, enabling:

  • Nucleophilic Additions : Grignard reagents (e.g., MeMgBr) attack the carbonyl, forming secondary alcohols.

  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a CH₂ group, though steric hindrance may limit efficiency.

Catalytic Coupling and Functionalization

Borane catalysts enable further derivatization:

Reaction TypeConditionsProductsReference
Radical cross-couplingTEMPO, polyfluorinated alcoholsHydroxyfluoroalkylated derivatives
Cascade alkylationB(C₆F₅)₃, alkynones, 80°CFunctionalized tetrahydroquinolines

For example, TEMPO-mediated radical coupling introduces polyfluorinated hydroxyalkyl groups via C(sp²)–H/C(sp³)–H activation .

Mechanistic Insights

  • Friedel-Crafts Pathways : B(C₆F₅)₃ activates alkynones, triggering hydride transfer and cyclization .

  • Radical Propagation : TEMPO stabilizes fluorinated radicals, enabling regioselective C–H functionalization .

This compound’s versatility in nucleophilic, catalytic, and radical-mediated reactions underscores its utility in medicinal chemistry. Further studies should explore enantioselective syntheses and in vivo bioactivity.

Scientific Research Applications

1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The tetrahydroquinoline moiety can interact with active sites of enzymes or binding sites of receptors, leading to modulation of their activity.

Comparison with Similar Compounds

1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one (CAS No. 1490799-90-0) is a compound of interest due to its potential biological activities. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse pharmacological properties. The biological activity of this compound is primarily attributed to its structural features that allow interactions with various biological targets.

  • Molecular Formula : C11H11F3N2O
  • Molecular Weight : 244.21 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Tetrahydroquinoline derivatives have been extensively studied for their medicinal properties. The biological activity of this compound includes:

Antimicrobial Activity

Studies indicate that tetrahydroquinoline derivatives exhibit antimicrobial properties. For instance:

  • Case Study : A derivative similar in structure showed significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Tetrahydroquinolines have been investigated for their anticancer effects:

  • Research Findings : Certain tetrahydroquinoline compounds have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis in cancer cell lines .

Neuroprotective Effects

The neuroprotective properties of tetrahydroquinolines are also noteworthy:

  • Case Study : Research has shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of certain enzymes related to cancer progression and microbial resistance .

Pharmacokinetics

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:

  • Absorption and Distribution : The compound is predicted to have good human intestinal absorption and can cross the blood-brain barrier effectively .

Toxicity and Safety Profile

The safety profile is essential for any potential therapeutic use:

  • Toxicity Studies : Preliminary studies indicate low toxicity levels in vitro; however, further in vivo studies are necessary to fully assess safety .

Properties

Molecular Formula

C11H11F3N2O

Molecular Weight

244.21 g/mol

IUPAC Name

1-(3-amino-3,4-dihydro-2H-quinolin-1-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)10(17)16-6-8(15)5-7-3-1-2-4-9(7)16/h1-4,8H,5-6,15H2

InChI Key

GKMDYWDXNPTOEE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C2=CC=CC=C21)C(=O)C(F)(F)F)N

Origin of Product

United States

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